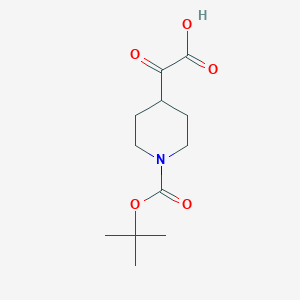
2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compounds 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid and 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid are 4-aryl piperidines useful as semi-flexible linkers in PROTAC development for targeted protein degradation .
Synthesis Analysis
While the exact synthesis process for “2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid” is not available, a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is synthesized through the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation.
Molecular Structure Analysis
The molecular formula of a related compound, 2-(2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid, is C18H25NO4 and its molecular weight is 319.4 g/mol.
Chemical Reactions Analysis
These compounds are used as linkers in PROTAC development for targeted protein degradation . The incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
科学的研究の応用
Asymmetric Synthesis of Piperidinedicarboxylic Acid Derivatives
Asymmetric syntheses of derivatives of piperidinedicarboxylic acid, including the enantiomerically pure forms, have been achieved starting from basic building blocks such as L-aspartic acid and N-Cbz-beta-alanine. These syntheses involve multiple steps, including tribenzylation, alkylation, hydroboration, ozonolysis, and reductive amination, to produce compounds with potential applications in medicinal chemistry and as building blocks for further synthetic modifications (Xue et al., 2002).
Building Blocks for 4-Hydroxypipecolate and 4-Hydroxylysine Derivatives
The compound has been utilized as a precursor in the synthesis of enantiopure 4-hydroxypipecolate and 4-hydroxylysine derivatives. These derivatives are important for the development of novel pharmaceuticals and as tools for studying biological systems. The synthesis process involves reduction, ring opening, and further chemical transformations to produce compounds with high stereoselectivity and yield (Marin et al., 2004).
Conformationally Constrained D-Lysine Analogue
A novel conformationally constrained D-lysine analogue with a piperidine skeleton has been synthesized from readily accessible precursors. This synthesis demonstrates the utility of such compounds in designing peptidomimetics and other bioactive molecules that require specific conformational attributes for their activity (Etayo et al., 2008).
N-tert-Butoxycarbonylation of Amines
The compound plays a role in the N-tert-butoxycarbonylation of amines, a crucial reaction for protecting amine functionalities during the synthesis of complex organic molecules. This process is essential for synthesizing N-Boc-protected amino acids, which are fundamental in peptide synthesis and other areas of organic chemistry (Heydari et al., 2007).
Fungicidal Activity of Novel Compounds
Research has also explored the synthesis of novel compounds derived from 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-2-oxoacetic acid for potential fungicidal applications. These studies contribute to the development of new agrochemicals and highlight the versatility of the compound in synthesizing biologically active molecules (Mao et al., 2013).
作用機序
Target of Action
It is known that this compound is used as a linker in protac (proteolysis targeting chimera) development for targeted protein degradation . The specific proteins targeted would depend on the other components of the PROTAC molecule.
Mode of Action
The compound acts as a linker in PROTACs, connecting a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase . The formation of this ternary complex leads to the ubiquitination and subsequent degradation of the target protein .
Result of Action
The result of the compound’s action is the degradation of the target protein . This can lead to a decrease in the activity of the target protein, potentially influencing various cellular processes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could potentially influence the compound’s action, efficacy, and stability . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]-2-oxoacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO5/c1-12(2,3)18-11(17)13-6-4-8(5-7-13)9(14)10(15)16/h8H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARQJBRHHZFTDLY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1161783-84-1 |
Source


|
| Record name | 2-{1-[(tert-butoxy)carbonyl]piperidin-4-yl}-2-oxoacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
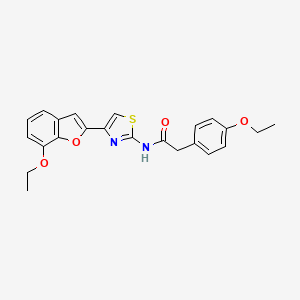
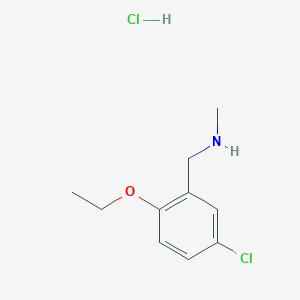


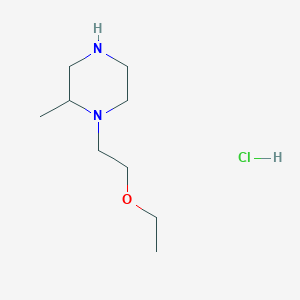
![2-isopropyl-3-(4-methoxyphenethyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2415488.png)

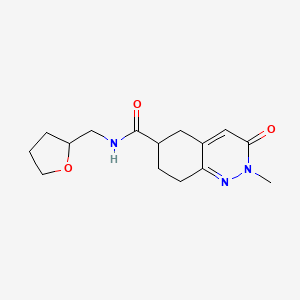
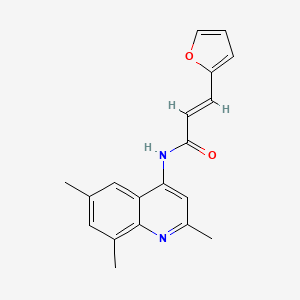
![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-7H-purine](/img/structure/B2415495.png)
![4-Oxo-5H-pyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2415497.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide](/img/structure/B2415499.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2-piperidin-1-ylquinazolin-4-yl)thio]acetamide](/img/structure/B2415501.png)
